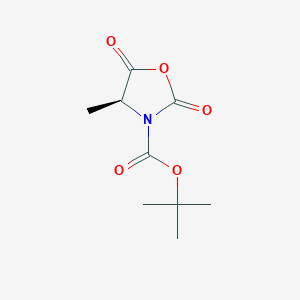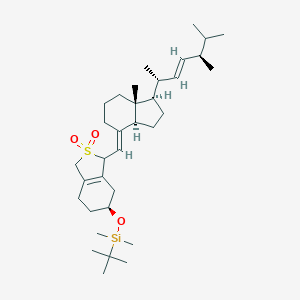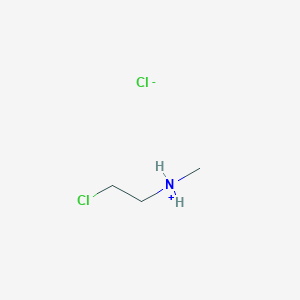
2,4-dimethyl-3-hydroxypyridine N-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-dimethyl-3-hydroxypyridine N-oxide (DMPO) is a stable free radical scavenger that is commonly used in scientific research. DMPO has been extensively studied for its ability to trap and detect reactive oxygen species (ROS) and other free radicals in biological systems. In
Wirkmechanismus
2,4-dimethyl-3-hydroxypyridine N-oxide acts as a free radical scavenger by reacting with ROS and other free radicals to form stable adducts. This reaction can be detected using a variety of spectroscopic techniques, including electron paramagnetic resonance (EPR). 2,4-dimethyl-3-hydroxypyridine N-oxide has been shown to react with a wide range of free radicals, including superoxide, hydroxyl radical, and nitric oxide.
Biochemische Und Physiologische Effekte
2,4-dimethyl-3-hydroxypyridine N-oxide has been shown to have a number of biochemical and physiological effects in biological systems. 2,4-dimethyl-3-hydroxypyridine N-oxide has been shown to protect against oxidative stress and inflammation, and to improve mitochondrial function. 2,4-dimethyl-3-hydroxypyridine N-oxide has also been shown to have neuroprotective effects, and to improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2,4-dimethyl-3-hydroxypyridine N-oxide in lab experiments is its stability and ease of use. 2,4-dimethyl-3-hydroxypyridine N-oxide is a stable compound that can be easily synthesized and stored, and is relatively non-toxic. However, one limitation of using 2,4-dimethyl-3-hydroxypyridine N-oxide is that it can react with other compounds in biological systems, which can complicate data interpretation. Additionally, 2,4-dimethyl-3-hydroxypyridine N-oxide can be expensive, which can limit its use in some experiments.
Zukünftige Richtungen
There are a number of future directions for research on 2,4-dimethyl-3-hydroxypyridine N-oxide and its applications. One area of research is the development of new spin traps that are more selective and sensitive than 2,4-dimethyl-3-hydroxypyridine N-oxide. Another area of research is the development of new techniques for detecting and analyzing free radicals in biological systems, including the use of mass spectrometry and other advanced analytical techniques. Finally, there is a need for more research on the physiological and biochemical effects of 2,4-dimethyl-3-hydroxypyridine N-oxide in different biological systems, including in human clinical trials.
Synthesemethoden
2,4-dimethyl-3-hydroxypyridine N-oxide can be synthesized through a number of different methods, including the reaction of 2,4-dimethylpyridine with hydrogen peroxide and sodium hydroxide, or the reaction of 3-hydroxypyridine N-oxide with dimethyl sulfate. The resulting product is a white crystalline powder that is stable under normal laboratory conditions.
Wissenschaftliche Forschungsanwendungen
2,4-dimethyl-3-hydroxypyridine N-oxide has a wide range of scientific research applications, including as a spin trap for detecting free radicals in biological systems. 2,4-dimethyl-3-hydroxypyridine N-oxide can be used to study the mechanisms of oxidative stress and inflammation, as well as the effects of antioxidants and other compounds on these processes. 2,4-dimethyl-3-hydroxypyridine N-oxide can also be used to study the effects of radiation and other environmental stressors on biological systems.
Eigenschaften
CAS-Nummer |
143509-33-5 |
|---|---|
Produktname |
2,4-dimethyl-3-hydroxypyridine N-oxide |
Molekularformel |
C7H9NO2 |
Molekulargewicht |
139.15 g/mol |
IUPAC-Name |
2,4-dimethyl-1-oxidopyridin-1-ium-3-ol |
InChI |
InChI=1S/C7H9NO2/c1-5-3-4-8(10)6(2)7(5)9/h3-4,9H,1-2H3 |
InChI-Schlüssel |
WTLQWBXWBUCMDZ-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=[N+](C=C1)[O-])C)O |
Kanonische SMILES |
CC1=C(C(=[N+](C=C1)[O-])C)O |
Synonyme |
3-Pyridinol,2,4-dimethyl-,1-oxide(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![(1S,3R,5E,7E)-1,3-Bis-[(tert-butyldimethylsilyl)oxy]-9,10-secopregna-5,7,10-triene-20-carboxaldehyde](/img/structure/B134932.png)


![4-[(3-Hydroxypropyl)amino]benzoic acid](/img/structure/B134939.png)

![2-(2-Chlorophenyl)-2-(2-oxo-4,6,7,7a-tetrahydrothieno[3,2-c]pyridin-5-yl)acetic acid](/img/structure/B134942.png)